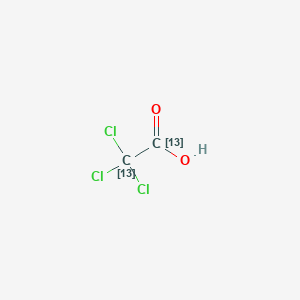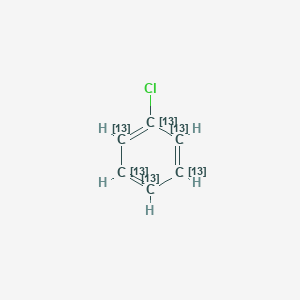
1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin
Übersicht
Beschreibung
1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin is a chlorinated dibenzo-p-dioxin isomerThese compounds are persistent organic pollutants and are regulated in most areas due to their environmental and health impacts . They are often by-products of industrial processes such as the manufacture of organochlorides, the bleaching of paper, and waste incineration .
Wissenschaftliche Forschungsanwendungen
1,2,3,4,7,8-Hexachlordibenzo-p-dioxin hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Referenzverbindung bei der Untersuchung chlorierter Dibenzo-p-dioxine und ihrer Auswirkungen auf die Umwelt eingesetzt.
Biologie: Es wird verwendet, um die Auswirkungen von Dioxinen auf biologische Systeme zu untersuchen, einschließlich ihrer Toxizität und Wirkmechanismen.
Medizin: Es wird in toxikologischen Studien verwendet, um die gesundheitlichen Auswirkungen der Dioxinexposition zu verstehen.
5. Wirkmechanismus
1,2,3,4,7,8-Hexachlordibenzo-p-dioxin entfaltet seine Wirkungen durch die Aktivierung des Arylhydrocarbonrezeptors (AhR). Nach Bindung an AhR transloziert die Verbindung in den Kern, wo sie die Transkription verschiedener Gene aktiviert, die am Xenobiotika-Stoffwechsel beteiligt sind. Dies führt zur Induktion von Entgiftungsenzymen der Phase I und Phase II, die die Verbindung metabolisieren und aus dem Körper eliminieren .
Wirkmechanismus
Pharmacokinetics
It is known that the compound is a persistent organic pollutant (pop), indicating that it is likely to persist in the environment and bioaccumulate in organisms .
Result of Action
The activation of the CYP1A1 gene and other xenobiotic chemical metabolizing enzyme genes leads to the mediation of the biochemical and toxic effects of halogenated aromatic hydrocarbons . This compound is also involved in cell-cycle regulation .
Action Environment
1,2,3,4,7,8-Hexachlorodibenzo-P-dioxin is a chlorinated dibenzo-p-dioxin (CDD) isomer . CDDs are a class of manufactured chemicals that consist of dioxin skeletal structures with chlorine substituents . They are also persistent organic pollutants (POPs), thus their production is regulated in most areas . Dioxins occur as by-products from the manufacture of organochlorides, the bleaching of paper, chlorination by waste and drinking water treatment plants, municipal solid waste and industrial incinerators, and natural sources such as volcanoes and forest fires . These environmental factors can influence the compound’s action, efficacy, and stability.
Biochemische Analyse
Biochemical Properties
1,2,3,4,7,8-Hexachlorodibenzo-P-dioxin activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes (such as the CYP1A1 gene) . It mediates biochemical and toxic effects of halogenated aromatic hydrocarbons .
Cellular Effects
It is known to be a ligand-activated transcriptional activator . It binds to the XRE promoter region of genes it activates .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a ligand-activated transcriptional activator . It binds to the XRE promoter region of genes it activates . This activation leads to the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes .
Temporal Effects in Laboratory Settings
It is known that the effects of chlorodibenzo-p-dioxin exposure were examined in rats over a 13-week period . Hepatic accumulation was associated with alterations of several biochemical parameters .
Dosage Effects in Animal Models
It is known that five iso-effective loading dose rates of TCDD/HxCDD in corn oil via oral gavage were given to the animals .
Metabolic Pathways
The metabolic pathways of this compound involve the aerobic bacterial catabolism of this compound . The products of this biotransformation were identified as tetrachlorocatechol and 2-methoxy-3,4,5,6-tetrachlorophenol .
Transport and Distribution
It is known that it is a persistent organic pollutant, indicating that it can be widely distributed in the environment .
Subcellular Localization
Vorbereitungsmethoden
1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin is typically produced as a by-product in various industrial processes. The synthetic routes and reaction conditions for its preparation involve the chlorination of dibenzo-p-dioxin under controlled conditions. Industrial production methods often involve the use of chlorinated precursors and catalysts to facilitate the chlorination process .
Analyse Chemischer Reaktionen
1,2,3,4,7,8-Hexachlordibenzo-p-dioxin unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Reagenzien sind Oxidationsmittel wie Kaliumpermanganat.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reagenzien sind Reduktionsmittel wie Lithiumaluminiumhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes.
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation zur Bildung von stärker chlorierten Dioxinen führen, während die Reduktion zur Bildung von weniger chlorierten Dioxinen führen kann .
Vergleich Mit ähnlichen Verbindungen
1,2,3,4,7,8-Hexachlordibenzo-p-dioxin ist anderen chlorierten Dibenzo-p-dioxinen ähnlich, wie zum Beispiel:
1,2,3,4,6,7,8-Heptachlordibenzo-p-dioxin: Diese Verbindung ist an den Positionen 1, 2, 3, 4, 6, 7 und 8 chloriert und weist ähnliche toxikologische Eigenschaften auf.
2,3,7,8-Tetrachlordibenzo-p-dioxin: Diese Verbindung ist an den Positionen 2, 3, 7 und 8 chloriert und ist für ihre hohe Toxizität bekannt.
Die Einzigartigkeit von 1,2,3,4,7,8-Hexachlordibenzo-p-dioxin liegt in seinem spezifischen Chlorierungsmuster, das seine chemischen Eigenschaften und biologischen Wirkungen beeinflusst .
Eigenschaften
IUPAC Name |
1,2,3,4,7,8-hexachlorodibenzo-p-dioxin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2Cl6O2/c13-3-1-5-6(2-4(3)14)20-12-10(18)8(16)7(15)9(17)11(12)19-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYYQNSQJHPVMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)OC3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2Cl6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8052067 | |
| Record name | 1,2,3,4,7,8-Hexachlorodibenzodioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8052067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39227-28-6 | |
| Record name | 1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39227-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4,7,8-Hexachlorodibenzodioxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039227286 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,4,7,8-Hexachlorodibenzodioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8052067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4,7,8-Hexachlorodibenzodioxin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,3,4,7,8-HEXACHLORODIBENZO-P-DIOXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R0UY33JFS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrimido[1,2-a]purin-10(1H)-one](/img/structure/B131624.png)









![6-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B131653.png)



